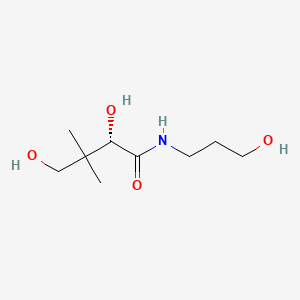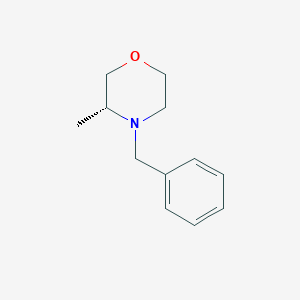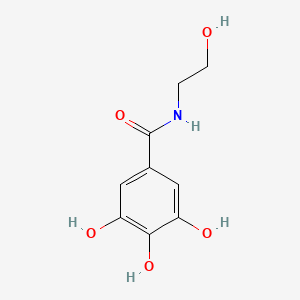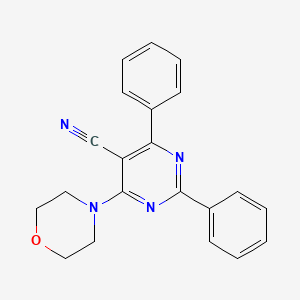![molecular formula C8H10N2O B3152885 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one CAS No. 74583-37-2](/img/structure/B3152885.png)
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one
概要
説明
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
作用機序
Target of Action
Compounds with similar structures have shown a wide range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit key enzymes and receptors, leading to various biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability.
Result of Action
Related compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other molecules can significantly influence the action and stability of similar compounds .
準備方法
The synthesis of 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of aminopyrrolines with halocarbonyl compounds . This reaction typically requires specific conditions such as the presence of a base and controlled temperatures to ensure high yields of the target product. Industrial production methods may involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions .
化学反応の分析
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can lead to fully saturated pyrroloimidazole compounds .
科学的研究の応用
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one can be compared with other similar compounds such as:
1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
5-methyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior .
特性
IUPAC Name |
5-ethyl-1,2-dihydropyrrolo[1,2-c]imidazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-6-3-4-7-5-9-8(11)10(6)7/h3-4H,2,5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLZYAIQOHYRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C2N1C(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



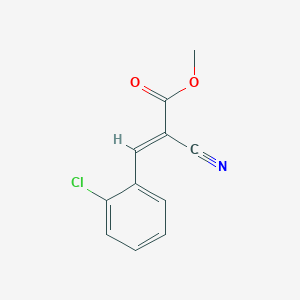


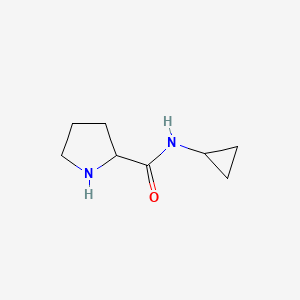

![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)
